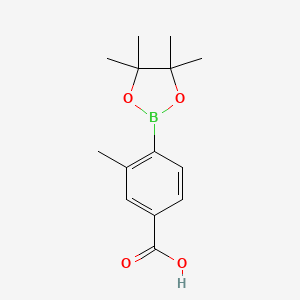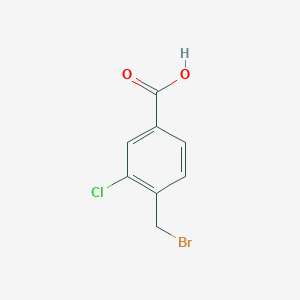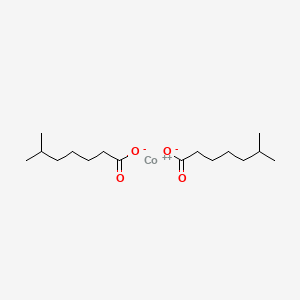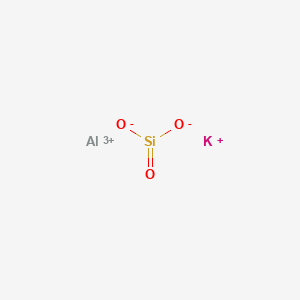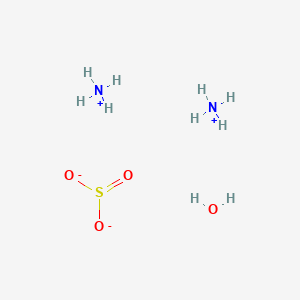
Diammonium sulfite monohydrate
Overview
Description
Diazanium sulfite hydrate is a compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical properties and reactivity, making it a valuable subject of study for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diazanium sulfite hydrate can be synthesized through the diazotization of aromatic amines. This process involves the reaction of aniline derivatives with nitrous acid, which is typically generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid or sulfuric acid . The reaction is carried out at low temperatures, usually around 0°C, to control the exothermic nature of the diazonium salt formation .
Industrial Production Methods
In industrial settings, the production of diazanium sulfite hydrate often involves continuous flow processes. These methods offer enhanced safety and efficiency compared to traditional batch processes. Flow chemistry allows for better temperature control and mixing, reducing the risk of hazardous reactions .
Chemical Reactions Analysis
Types of Reactions
Diazanium sulfite hydrate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: Diazonium compounds can react with phenols and aromatic amines to form azo compounds, which are widely used in dye manufacturing.
Common Reagents and Conditions
Common reagents used in reactions with diazanium sulfite hydrate include copper(I) halides for Sandmeyer reactions, potassium iodide for iodination, and phenols for azo coupling . These reactions typically require acidic conditions and controlled temperatures to proceed efficiently.
Major Products
The major products formed from reactions with diazanium sulfite hydrate include aryl halides, phenols, and azo compounds. These products have significant industrial applications, particularly in the production of dyes and pigments .
Scientific Research Applications
Diazanium sulfite hydrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of diazanium sulfite hydrate involves the formation of highly reactive diazonium ions. These ions can undergo various reactions, such as substitution and coupling, to form stable products. The reactivity of the diazonium group is attributed to its ability to act as a super-electrophile, facilitating reactions under mild conditions .
Comparison with Similar Compounds
Diazanium sulfite hydrate can be compared to other diazonium salts, such as benzenediazonium chloride and benzenediazonium tetrafluoroborate. While all these compounds share the diazonium functional group, diazanium sulfite hydrate is unique due to its specific counterion and hydrate form, which can influence its reactivity and stability .
List of Similar Compounds
- Benzenediazonium chloride
- Benzenediazonium tetrafluoroborate
- Alkanediazonium salts
Properties
IUPAC Name |
diazanium;sulfite;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H3N.H2O3S.H2O/c;;1-4(2)3;/h2*1H3;(H2,1,2,3);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPXBYAQZVXSNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].O.[O-]S(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201043487 | |
| Record name | Diammonium sulfite monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201043487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7783-11-1 | |
| Record name | Diammonium sulfite monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diammonium sulfite monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201043487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIAMMONIUM SULFITE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CPM8SC708E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


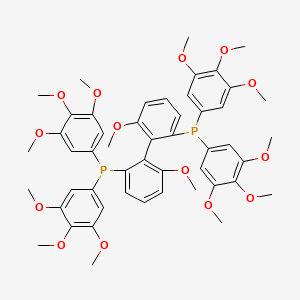
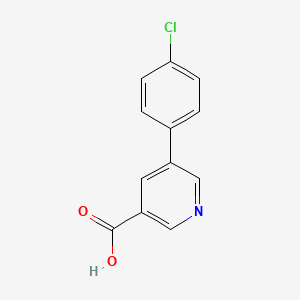


![2-Propanol, 1-chloro-3-[(1-methylethyl)amino]-, hydrochloride](/img/structure/B1591968.png)


